molecular formula C15H11NO3 B8043830 3-Benzyl-benzo[e][1,3]oxazine-2,4-dione CAS No. 2037-99-2

3-Benzyl-benzo[e][1,3]oxazine-2,4-dione

Cat. No. B8043830
CAS RN: 2037-99-2
M. Wt: 253.25 g/mol
InChI Key: WDEVZFISTMLQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-benzo[e][1,3]oxazine-2,4-dione is a useful research compound. Its molecular formula is C15H11NO3 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Benzyl-benzo[e][1,3]oxazine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyl-benzo[e][1,3]oxazine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-Benzyl-benzo[e][1,3]oxazine-2,4-dione involves the condensation of 2-amino-4-benzylphenol with phthalic anhydride followed by cyclization to form the oxazine ring.

Starting Materials
2-amino-4-benzylphenol, Phthalic anhydride, Acetic anhydride, Sodium acetate, Methanol, Chloroform, Hydrochloric acid, Sodium hydroxide

Reaction
Step 1: Dissolve 2-amino-4-benzylphenol (1.0 eq) and phthalic anhydride (1.0 eq) in acetic anhydride (3.0 eq) and heat the mixture at 120°C for 6 hours., Step 2: Cool the reaction mixture to room temperature and add sodium acetate (3.0 eq) in methanol (10 mL) to the mixture. Stir the mixture for 30 minutes., Step 3: Filter the precipitate and wash it with methanol. Dry the product under vacuum., Step 4: Dissolve the product in chloroform and add hydrochloric acid (1.0 eq) dropwise with stirring. Stir the mixture for 30 minutes., Step 5: Add sodium hydroxide (1.0 eq) to the mixture to adjust the pH to 7-8., Step 6: Extract the product with chloroform and dry the organic layer over anhydrous sodium sulfate., Step 7: Concentrate the organic layer under reduced pressure to obtain the final product, 3-Benzyl-benzo[e][1,3]oxazine-2,4-dione.

properties

IUPAC Name

3-benzyl-1,3-benzoxazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-14-12-8-4-5-9-13(12)19-15(18)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEVZFISTMLQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292613
Record name 3-Benzyl-benzo[e][1,3]oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-benzo[e][1,3]oxazine-2,4-dione

CAS RN

2037-99-2
Record name NSC84115
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzyl-benzo[e][1,3]oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.